molecular formula C15H15N3O3S3 B2686380 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034467-51-9

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2686380
CAS No.: 2034467-51-9
M. Wt: 381.48
InChI Key: BATSMQHDQXTCHB-UHFFFAOYSA-N
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Description

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a sophisticated synthetic small molecule of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its structure incorporates a benzo[c][1,2,5]thiadiazole core, a heterocyclic scaffold recognized for its versatile biological properties, which serves as a key pharmacophore. This core structure is strategically functionalized with a sulfonamide linkage to a 4-(thiophen-3-yloxy)piperidine moiety. The piperidine ring is a common feature in numerous bioactive compounds and pharmaceuticals, contributing to favorable pharmacokinetic profiles and target engagement . The inclusion of the thiophene heterocycle further enhances the molecule's potential for diverse interactions with biological targets. While direct biological data for this specific compound requires further investigation, its structural architecture suggests considerable research potential. The benzo[c][1,2,5]thiadiazole (also known as benzothiadiazole) scaffold is a privileged structure in drug discovery. This moiety is considered a bioisostere of pyrimidine bases, which can allow it to disrupt critical cellular processes in pathological cells . Furthermore, the =N-C-S- motif within the thiadiazole ring system is associated with strong aromaticity, in vivo stability, and low toxicity, making it an attractive component for the design of new chemical entities . The presence of the sulfonamide group (-SO2-N-) is a critical functional group in many enzyme inhibitors, as it can act as a metal-binding domain or participate in hydrogen bonding within enzyme active sites. This molecular framework indicates that the compound is a valuable chemical tool for researchers exploring new inhibitors, particularly in oncology and CNS disorders. Its structure is engineered to interact with a range of biological targets, and it holds promise for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S3/c19-24(20,14-3-1-2-13-15(14)17-23-16-13)18-7-4-11(5-8-18)21-12-6-9-22-10-12/h1-3,6,9-11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATSMQHDQXTCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, its anticancer activity could be attributed to its ability to inhibit hypoxia-inducible factors, thereby reducing tumor growth and metastasis . The compound’s electron-accepting properties also play a crucial role in its function as an organic semiconductor, facilitating charge transfer processes in electronic devices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiadiazole-Thiophene/Furan Hybrids in Photovoltaics

Compounds with benzothiadiazole cores linked to thiophene or furan units are widely studied in dye-sensitized solar cells (DSSCs). For example:

Compound Structure Linker/Substituent Power Conversion Efficiency (PCE) Key Findings Reference
4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole Thiophene 3.5% Lower efficiency due to reduced electron mobility compared to furan analogs.
4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole Thiophene 4.3% Improved charge transfer with shorter conjugation.
Furan-based benzothiadiazole Furan >4.5% Higher PCE attributed to furan’s stronger electron-donating ability.

Piperidine-Sulfonamide Derivatives in Medicinal Chemistry

Piperidine-sulfonamide hybrids are explored for biological activity. Key comparisons include:

Compound Structure Substituents Biological Activity Key Findings Reference
Thiadiazole-linked pyrazole benzene sulfonamides Pyrazole, aryl groups Anti-inflammatory (IC₅₀: 0.8–5.2 μM) Sulfonamide enhances binding to COX-2; pyrazole modulates selectivity.
Piperidine-thiosemicarbazones Thiosemicarbazide Antimicrobial, anticancer Piperidine improves membrane permeability.
Target compound Thiophen-3-yloxy-piperidine Not reported (predicted) Thiophen-3-yloxy may confer unique steric effects for receptor binding.

Substituent Effects on Material Properties

Substituents on benzothiadiazole significantly influence optoelectronic properties:

Compound Structure Substituents Solubility/Morphology Application Reference
4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole Hexylthiophene High solubility in THF Organic semiconductors
4-(5-Bromo-4-hexylthiophen-2-yl)-7-(4-hexylthiophen-2-yl)benzothiadiazole Bromo-hexylthiophene Crystalline films Photovoltaic active layers
Target compound Piperidine-sulfonamide Moderate solubility (predicted) Drug delivery or thin-film devices

The piperidine-sulfonamide group in the target compound likely reduces crystallinity compared to alkyl-thiophene analogs, favoring amorphous film formation.

Biological Activity

The compound 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core linked to a piperidine ring through a sulfonyl group and a thiophen-3-yloxy substituent. The structural complexity contributes to its unique biological interactions.

Property Value
IUPAC NameThis compound
Molecular FormulaC14H18N2O4S2
Molecular Weight342.43 g/mol

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing thiadiazole moieties can inhibit the growth of various tumor cell lines.

  • Mechanism of Action : The proposed mechanisms include:
    • Inhibition of tubulin polymerization.
    • Induction of apoptosis through caspase activation.
    • Interaction with specific protein targets leading to cell cycle arrest.
  • Case Studies :
    • A study by Yang (2012) demonstrated that compounds with similar structures to our target compound showed GI50 values (the concentration causing 50% growth inhibition) against breast cancer (MCF-7) and lung carcinoma (A549) cell lines ranging from 0.28 to 0.52 μg/mL .
    • Another investigation highlighted that certain thiadiazole derivatives led to significant cytotoxic effects in HepG2 liver cancer cells with IC50 values lower than those observed with standard chemotherapeutics like doxorubicin .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

Modification Effect on Activity
Substitution on the thiophene ringEnhances binding affinity to target proteins
Variation in the piperidine substituentAlters lipophilicity and cellular uptake
Changes in sulfonyl groupModifies interaction with biological targets

Research has shown that the presence of electron-donating or withdrawing groups on the thiophene ring can lead to improved potency against specific cancer types .

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